molecular formula C15H16ClN5O2S B11511953 N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B11511953
M. Wt: 365.8 g/mol
InChI Key: YIZXQLFWUVUUPJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include heating the mixture at 140°C for a short duration, leading to the formation of the desired product .

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C15H16ClN5O2S

Molecular Weight

365.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C15H16ClN5O2S/c1-9-10(2)18-14-19-15(20-21(14)11(9)3)24(22,23)17-8-12-4-6-13(16)7-5-12/h4-7,17H,8H2,1-3H3

InChI Key

YIZXQLFWUVUUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)N=C1C)C

Origin of Product

United States

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